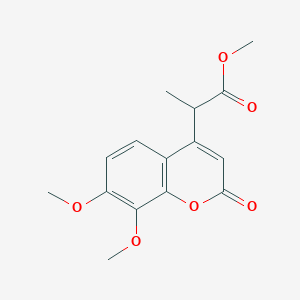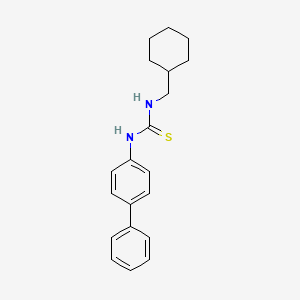
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H31N9O2S and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Research into purine derivatives has identified compounds with significant analgesic and anti-inflammatory properties. For example, a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated strong analgesic and anti-inflammatory effects. These effects were observed in in vivo models, highlighting the potential of purine derivatives as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Activity
Another area of research involves the development of purine-2,6-dione derivatives as potential ligands for serotonin receptors, with implications for treating mood disorders. One study designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydro-purine-2,6-dione, identifying compounds with antidepressant and anxiolytic properties. This suggests the utility of purine derivatives in designing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Anticancer Activity
Purine derivatives have also been explored for their anticancer potential. Studies have synthesized various purine-dione derivatives with substituents designed to enhance anticancer activity. These compounds were tested against different cancer cell lines, revealing potential as anticancer agents. The modification of purine structures and the introduction of specific substituents are critical in optimizing their anticancer properties and selectivity (Hayallah, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 1,3-dimethyluric acid and 4-benzylpiperidine. The second intermediate is 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 1-phenyl-1H-tetrazole-5-thiol and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "1,3-dimethyluric acid", "4-benzylpiperidine", "1-phenyl-1H-tetrazole-5-thiol", "7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "palladium catalyst" ], "Reaction": [ "Synthesis of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:", "Step 1: 1,3-dimethyluric acid is reacted with thionyl chloride to form 1,3-dimethyl-5-chlorouracil.", "Step 2: 1,3-dimethyl-5-chlorouracil is reacted with sodium hydride and 4-benzylpiperidine to form 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Synthesis of 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione:", "Step 1: 1-phenyl-1H-tetrazole-5-thiol is reacted with sodium hydride and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to form 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Coupling of the two intermediates:", "Step 1: The two intermediates, 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, are coupled using a palladium-catalyzed cross-coupling reaction.", "Step 2: The final product, 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, is obtained after purification and isolation." ] } | |
| 850914-69-1 | |
Molekularformel |
C28H31N9O2S |
Molekulargewicht |
557.68 |
IUPAC-Name |
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H31N9O2S/c1-33-24-23(25(38)34(2)28(33)39)36(17-18-40-27-30-31-32-37(27)22-11-7-4-8-12-22)26(29-24)35-15-13-21(14-16-35)19-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI-Schlüssel |
WZGFRSRCAKLPHW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)
![2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2680160.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)


![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)
